4-Methylsalicylic acid
Overview
Description
. It is a white solid that is soluble in basic water and polar organic solvents. The compound features both a carboxylic acid and a phenol group, making it a versatile chemical in various applications .
Scientific Research Applications
4-Methylsalicylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-Methylsalicylic acid, an organic compound with the formula CH3C6H3(CO2H)(OH) , is known to inhibit the medium chain acyl-CoA synthetase . This enzyme plays a crucial role in fatty acid metabolism by converting medium-chain fatty acids into their corresponding acyl-CoA derivatives, which are then utilized in various metabolic pathways.
Mode of Action
It’s structurally similar to salicylic acid, which is known to inhibit cyclooxygenase, thereby reducing the formation of prostaglandins
Biochemical Pathways
This compound and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants and bacteria, salicylates can undergo several modifications to carry out their specific functions
Pharmacokinetics
Salicylates, in general, are known to be rapidly absorbed orally . They are excreted by the kidneys as free salicylic acid, salicyluric acid, salicylic phenolic, and acyl glucuronide . The plasma half-life for salicylate is about 2 to 3 hours at low doses and about 12 hours at usual anti-inflammatory doses .
Result of Action
Salicylic acid is known to have anti-inflammatory, keratolytic, and antibacterial properties
Safety and Hazards
Future Directions
Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively. The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
Biochemical Analysis
Biochemical Properties
4-Methylsalicylic acid is similar to salicylic acid and is used in the manufacturing of dyes . Its functional groups include a carboxylic acid and a phenol group . These functional groups play a crucial role in its biochemical reactions.
Cellular Effects
A series of Schiff bases derived from this compound were synthesized and evaluated for their immunosuppressive activities . Among them, a compound displayed potent biological activity against lymph node cells . The results of apoptosis and western-blot assays demonstrated that the immunosuppressive activity of this compound might be mediated by the inhibition of PI3K/AKT signaling pathway .
Molecular Mechanism
It is known that salicylic acid, a similar compound, undergoes hydrolysis in the presence of an aqueous base resulting in the formation of salicylic acid and methanol . This could suggest a similar mechanism for this compound.
Temporal Effects in Laboratory Settings
It is known that salicylic acid, a similar compound, targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. It is known that salicylic acid and its sodium and aluminium salt and methyl salicylate are used in cattle, horses, sheep, goats, and poultry. It is used topically in cream, ointments, or solution for the cleaning of wounds of the skin and the teat. The recommended dose is 2 to 400 μg/kg bw/day .
Metabolic Pathways
This compound can be synthesized via the phenylpropanoid route or the isochorismate pathway . It is metabolized to form SA-glucoside and SA glucose-ester through glucosylation, and methyl salicylate through methylation .
Transport and Distribution
It is known that it is a white solid that is soluble in basic water and in polar organic solvents . This suggests that it could be transported and distributed within cells and tissues through these solvents.
Subcellular Localization
It is known that salicylic acid, a similar compound, is more commonly used topically for its keratolytic, antibacterial, and photoprotective properties . This suggests that this compound could have a similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylsalicylic acid can be synthesized through the hydroxylation of 4-methylbenzoic acid . This process typically involves the use of a palladium (II) catalyst under an oxygen atmosphere . The reaction conditions are carefully controlled to ensure the selective hydroxylation at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methylsalicylic acid undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Salicylic Acid: Lacks the methyl group at the 4-position.
3-Methylsalicylic Acid: Methyl group is at the 3-position.
6-Methylsalicylic Acid: Naturally occurring isomer with the methyl group at the 6-position.
Uniqueness: 4-Methylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit medium chain acyl-CoA synthetase sets it apart from other isomers .
Properties
IUPAC Name |
2-hydroxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESAXZANHETJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198166 | |
Record name | m-Cresotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-85-1 | |
Record name | 4-Methylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Cresotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLSALICYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Cresotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-p-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-CRESOTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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